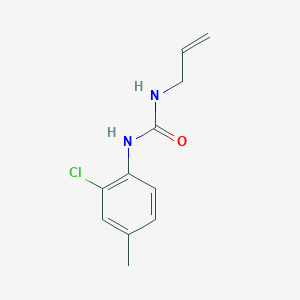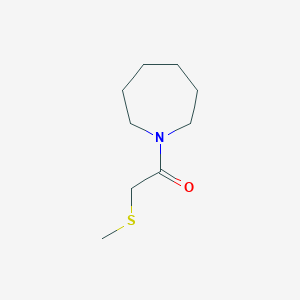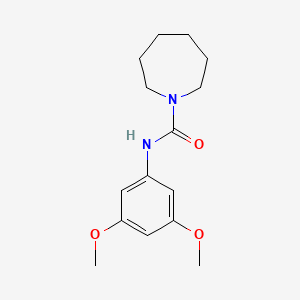
4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and anti-bacterial properties, 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and protect against DNA damage. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide in lab experiments is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in vivo. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for the study of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also important to investigate its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of 4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide involves the reaction between 4-hydroxy-3-nitrobenzenesulfonyl chloride and 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has anti-bacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5S/c14-9-2-1-7(3-8(9)13(15)16)19(17,18)12-6-4-10-11-5-6/h1-5,12,14H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSLPHBUFKHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CNN=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-nitro-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)




![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

